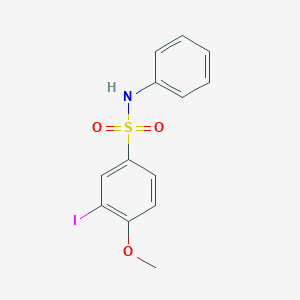

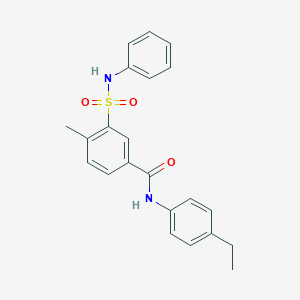

![molecular formula C22H29N3O4S B305232 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide, also known as S-(+)-ketamine, is a chiral form of ketamine that has been found to exhibit rapid and sustained antidepressant effects. Unlike traditional antidepressants, which can take weeks to produce therapeutic effects, S-(+)-ketamine has been shown to improve depressive symptoms within hours of administration.

Wirkmechanismus

The exact mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine is not fully understood, but it is thought to involve the modulation of glutamate neurotransmission. Glutamate is the most abundant excitatory neurotransmitter in the brain, and it is involved in a wide range of cognitive and emotional processes. N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has been found to increase the activity of the AMPA receptor, which is a type of glutamate receptor. This increased activity may lead to the release of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Biochemical and Physiological Effects

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has been found to have a range of biochemical and physiological effects, including increased synaptic plasticity, increased neurogenesis, and increased synaptogenesis. It has also been found to increase the expression of genes involved in neuronal growth and survival. In addition, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has been found to decrease inflammation in the brain, which may contribute to its antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has several advantages for lab experiments, including its rapid and sustained antidepressant effects, its ability to reduce suicidal ideation, and its potential to treat a range of psychiatric disorders. However, there are also several limitations to its use in lab experiments, including its potential for abuse and its side effects, such as dissociation and hallucinations.

Zukünftige Richtungen

There are several future directions for research on N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine, including the development of new formulations and delivery methods, the investigation of its long-term safety and efficacy, and the exploration of its potential for use in other psychiatric disorders, such as anxiety and addiction. There is also a need for further research on the mechanisms underlying its antidepressant effects, as well as on the potential for combination therapies with other antidepressants. Overall, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has the potential to revolutionize the treatment of depression and other psychiatric disorders, and further research is needed to fully understand its therapeutic potential.

Synthesemethoden

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine is typically synthesized using a racemic mixture of ketamine, which is then separated into its two enantiomers using chiral chromatography. The N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine enantiomer is then isolated and purified using a series of chemical reactions and recrystallization steps.

Wissenschaftliche Forschungsanwendungen

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has been the subject of extensive scientific research, particularly in the field of psychiatry. Studies have shown that it has rapid and sustained antidepressant effects in patients with treatment-resistant depression, as well as in patients with bipolar depression and post-traumatic stress disorder (PTSD). It has also been found to be effective in reducing suicidal ideation in depressed patients.

Eigenschaften

Produktname |

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide |

|---|---|

Molekularformel |

C22H29N3O4S |

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide |

InChI |

InChI=1S/C22H29N3O4S/c1-29-21-11-7-6-10-20(21)23-14-16-24(17-15-23)22(26)18-25(30(2,27)28)13-12-19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3 |

InChI-Schlüssel |

DSPZRGZJOSIPEG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C |

Kanonische SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]benzamide](/img/structure/B305150.png)

amino]benzamide](/img/structure/B305153.png)

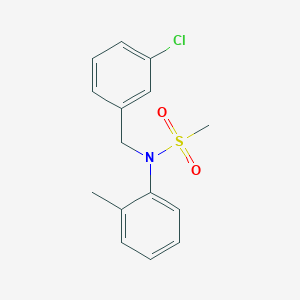

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)

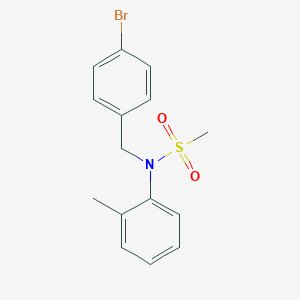

![2-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305156.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)

amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)

![N-tert-butyl-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B305166.png)

![1-{[(2-Chloro-6-fluorobenzyl)sulfanyl]acetyl}piperidine](/img/structure/B305168.png)

![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305173.png)